molecular formula C12H14O2 B576702 4-(1,2-Dimethyl-1-propenyl)benzoic acid CAS No. 13399-35-4

4-(1,2-Dimethyl-1-propenyl)benzoic acid

Cat. No. B576702
CAS RN: 13399-35-4
M. Wt: 190.242
InChI Key: ZELRASFYVOUIRY-UHFFFAOYSA-N
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Description

“4-(1,2-Dimethyl-1-propenyl)benzoic acid” is a chemical compound with the molecular formula C12H14O2. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . A multistep synthesis starting with benzaldehyde has been described, which includes the conversion of benzaldehyde to benzoin using thiamin as a catalyst, followed by the oxidation of benzoin to benzil, and then a condensation reaction of benzil with dibenzyl ketone .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1ccc(c(C)c1)C(O)=O . This indicates that the compound contains a benzene ring with a carboxylic acid group and a propenyl group attached to it.


Chemical Reactions Analysis

Reactions at the benzylic position are common for such compounds. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions
A novel antidepressant's metabolism was investigated, highlighting the oxidative transformation of similar compounds to benzoic acid derivatives. These metabolic pathways, involving cytochrome P450 and other enzymes, shed light on the potential biotransformation and detoxification processes 4-(1,2-Dimethyl-1-propenyl)benzoic acid might undergo in biological systems (Hvenegaard et al., 2012).

Chemical Synthesis and Structure
Research on the synthesis of proton transfer derivatives and their structural characterization through X-ray analysis demonstrates the chemical versatility of benzoic acid derivatives. These findings suggest applications in designing novel compounds with tailored properties for various scientific and industrial applications (Fazil et al., 2012).

Molecular Orientation and Stability in Liquid Crystals
Studies on liquid-crystalline benzoic acid derivatives offer insights into the molecular orientation and its effect on the stability of hydrogen-bonded dimers. This research has implications for the development of new materials with specific optical and electronic properties (Kato et al., 1993).

Polymer and Material Science
The synthesis and characterization of polymer-rare earth complexes using benzoic acid derivatives highlight their potential applications in creating materials with unique fluorescence emissions. These materials could be utilized in sensors, optoelectronic devices, and bioimaging applications (Gao et al., 2012).

Anion Recognition and Sensing
Research demonstrating the use of dimethylamino benzoic acid derivatives for anion recognition emphasizes their potential in developing selective sensors for environmental and biological monitoring. These compounds exhibit remarkable selectivity towards specific anions, showcasing their utility in analytical chemistry (Hou & Kobiro, 2006).

properties

IUPAC Name

4-(3-methylbut-2-en-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELRASFYVOUIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13399-35-4
Record name 4-(1,2-dimethyl-1-propenyl)benzoic acid
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